![molecular formula C9H17N3O B13295999 [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13295999.png)
[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
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Overview
Description
[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is a 1,2,3-triazole derivative featuring a hydroxymethyl group (-CH2OH) at the 4-position of the triazole ring and two isopropyl (propan-2-yl) groups attached to the nitrogen atoms at the 1- and 3-positions. The isopropyl substituents contribute steric bulk and lipophilicity, distinguishing it from aromatic-substituted analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is typically carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions . The reaction proceeds efficiently in aqueous or organic solvents, yielding the desired triazole derivative in high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput . The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase-II . This makes it a valuable tool in biochemical research for studying enzyme mechanisms and developing new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being explored for their anticancer, antiviral, and antimicrobial properties . The triazole ring is known to enhance the bioavailability and stability of pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors . Its versatility makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to the target sites . This interaction can inhibit enzyme activity or modulate receptor functions, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison of [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol with related triazolylmethanol derivatives is presented below, focusing on substituent effects, physical properties, and biological activity.
Physical Properties
Substituents significantly influence physical states and melting points:
Key observations:
- Aromatic substituents (e.g., bromophenyl, fluorophenyl) generally yield solids due to enhanced crystallinity from π-π interactions .
- Aliphatic substituents (e.g., isopropyl, hydroxypropyl) often result in oils or low-melting solids, as seen in ’s compound .
Chemical Reactivity
The hydroxymethyl group at the 4-position is a reactive handle for further functionalization. For instance:
- 1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methanol was oxidized to its aldehyde derivative using Jones reagent (CrO₃/H₂SO₄) .
- Steric hindrance from isopropyl groups in the target compound may slow oxidation or coupling reactions compared to less hindered analogs.
Biological Activity
[Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS No. 1267795-63-0) is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies.
The molecular formula of this compound is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol. Its structure features a triazole ring which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the Huisgen azide-alkyne cycloaddition reaction. This method is notable for its efficiency in producing triazole compounds with high yields and purity. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:
- HCT116 Cells : Triazole compounds showed IC₅₀ values as low as 0.43 µM in HCT116 colon cancer cells, indicating potent antiproliferative effects compared to standard treatments .
- Mechanism of Action : The compound may induce apoptosis and inhibit cell migration by downregulating epithelial-mesenchymal transition markers such as E-cadherin and vimentin .
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HCT116 | 0.43 | Induction of apoptosis |
MDA-MB-231 | < 0.10 | Inhibition of NF-kB signaling |
HT-29 | 1.5 | G0/G1 phase arrest and apoptosis |
Antifungal and Antibacterial Activity
Triazoles are also recognized for their antifungal properties. Research indicates that compounds similar to this compound exhibit effectiveness against various fungal strains by disrupting fungal cell membrane integrity.
Case Studies
Several case studies have investigated the biological activity of triazole derivatives:
- Study on Hybrid Compounds : A study synthesized triazole-containing hybrids that showed enhanced anticancer activity when combined with other pharmacophores. These hybrids were tested against multiple cancer types and demonstrated improved potency compared to traditional agents .
- Mechanistic Insights : Another investigation revealed that certain triazole derivatives could increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for [Bis(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol, and how are reaction conditions optimized?
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. A common method involves reacting cyclopropyl azide derivatives with propargyl alcohol in the presence of Cu(I) catalysts. Key parameters include:
- Catalyst : CuSO₄·5H₂O with sodium ascorbate as a reducing agent.
- Solvent : Ethanol or DMF for solubility.
- Temperature : 25–60°C for 12–24 hours. Purification involves recrystallization or column chromatography to isolate the triazole product. Optimization focuses on minimizing steric hindrance from the isopropyl groups to improve yield .
Q. How is the structural characterization of this triazole derivative performed?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent positions.
- X-ray Crystallography : SHELX software refines crystal structures to resolve steric effects from the isopropyl groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] = 210.16 g/mol). These techniques ensure structural fidelity and purity .
Q. What are the common chemical reactions involving the hydroxymethyl group on the triazole ring?
The hydroxymethyl group undergoes:
- Oxidation : To form a ketone or carboxylic acid using oxidizing agents like KMnO₄ or PCC.
- Esterification : Reacting with acyl chlorides to form esters.
- Etherification : Alkylation with haloalkanes under basic conditions. Steric hindrance from the isopropyl groups may slow reaction kinetics, requiring longer reaction times or elevated temperatures .
Q. Advanced Research Challenges
Q. How do electronic and steric effects of the isopropyl groups influence reaction pathways?
Computational studies (DFT calculations) reveal:
- Steric Effects : The bulky isopropyl groups reduce accessibility to the triazole ring, favoring reactions at the hydroxymethyl group.
- Electronic Effects : Electron-donating isopropyl groups stabilize the triazole ring, reducing electrophilic substitution rates. These insights guide catalyst design (e.g., bulky ligands) to mitigate steric constraints .
Q. What methodologies are used to analyze biological interactions of this compound?
- Enzyme Inhibition Assays : Measure IC₅₀ values against cytochrome P450 or kinase targets.
- Molecular Docking : Simulate binding modes to receptors (e.g., estrogen receptors) using AutoDock Vina.
- ADMET Studies : Predict pharmacokinetics (e.g., LogP = 1.8) using QSAR models. Triazole derivatives often exhibit dual activity as enzyme inhibitors and receptor modulators .
Q. How can crystallographic challenges due to steric hindrance be addressed?
- Crystal Growth : Use slow evaporation with mixed solvents (e.g., hexane/ethyl acetate) to improve crystal quality.
- SHELX Refinement : Apply TWIN and HKLF5 commands to handle twinning or disordered isopropyl groups. High-resolution data (d-spacing < 0.8 Å) is critical for accurate refinement .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).
- Control Experiments : Test against isopropyl-free analogs to isolate substituent effects.
- Meta-Analysis : Compare datasets from PubChem and independent studies to identify outliers .
Q. How does this compound compare to other triazole derivatives in catalytic applications?
Q. What advanced techniques characterize its stability under extreme conditions?
- Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.
- HPLC-MS Stability Studies : Monitor degradation products (e.g., triazole ring cleavage) at pH 2–12.
- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation over 72 hours .
Q. How can synergistic effects with metal complexes be exploited?
The triazole nitrogen atoms act as ligands for Ru(II) or Pt(II) complexes, enhancing anticancer activity. For example:
- Ru Complex : IC₅₀ = 8 µM (MCF-7 cells) vs. 25 µM for free ligand.
- Pt Complex : Induces DNA cross-linking, measured via comet assays.
Coordination studies use UV-Vis titrations and cyclic voltammetry .
Q. Key Citations
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
[1,5-di(propan-2-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C9H17N3O/c1-6(2)9-8(5-13)10-11-12(9)7(3)4/h6-7,13H,5H2,1-4H3 |
InChI Key |
CZHSDGTYVYFIRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C(C)C)CO |
Origin of Product |
United States |
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